5-Chloro-6-methylnicotinaldehyde

Overview

Description

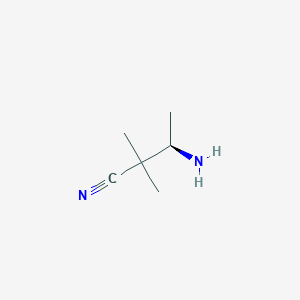

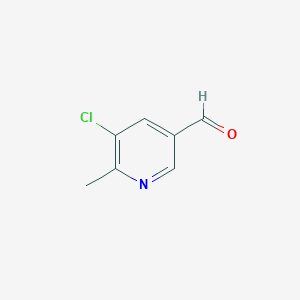

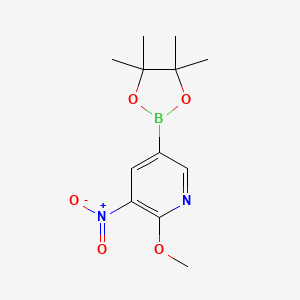

5-Chloro-6-methylnicotinaldehyde, also known as 6-Chloro-5-methylnicotinaldehyde, is a chemical compound with the molecular formula C7H6ClNO . It has an average mass of 155.582 Da and a monoisotopic mass of 155.013794 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The SMILES string representation of its structure is O=CC1=CC©=C(Cl)N=C1 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 269.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.7±3.0 kJ/mol, and it has a flash point of 116.6±25.9 °C . The compound has an index of refraction of 1.581, a molar refractivity of 40.8±0.3 cm3, and a molar volume of 122.5±3.0 cm3 .Scientific Research Applications

Potential Insecticidal Activity and Organic Synthesis

A study conducted by (Wang et al., 2010) synthesized a compound with potential insecticidal activity by reacting 2-chloro-5-methylnicotinaldehyde with thiosemicarbazide. This highlights the role of 5-Chloro-6-methylnicotinaldehyde derivatives in synthesizing compounds with possible insecticidal benefits.

Antimicrobial Applications

(Gangadasu et al., 2009) explored the synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from this compound and investigated their antimicrobial activity. The study suggests the compound's utility in creating derivatives with antimicrobial properties.

Synthesis of Organic Compounds

(Gangadasu et al., 2002) reported the synthesis of a series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines, demonstrating the compound's versatility in organic synthesis, particularly in creating biologically active molecules and potential pesticides.

Development of P2Y12 Antagonists

(Bell et al., 2012) discussed the development of an efficient synthesis route for ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in preparing P2Y12 antagonists, showcasing its importance in pharmaceutical research.

Synthesis of Heteroditopic Ligands

(Wang et al., 2006) described the one-pot halomethylation of 5-substituted salicylaldehydes, establishing a method to attach functional arms to salicylaldehydes for applications in organic and coordination chemistry, indicating the broader applicability of derivatives of this compound in creating ligands for metal binding.

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for handling this compound include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .

properties

IUPAC Name |

5-chloro-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSUNUMFAOLDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)